molecular formula C20H21N5 B2535356 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine CAS No. 1260948-74-0

2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine

Cat. No.: B2535356
CAS No.: 1260948-74-0
M. Wt: 331.423
InChI Key: QBJFKWHJAYROSP-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylpiperazine and a pyridine moiety. Its structural complexity and potential biological activities make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 2-bromopyridine under basic conditions to form the pyrimidine-pyridine core. This intermediate is then reacted with 1-phenylpiperazine in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine or pyridine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of cellular processes and as a probe for investigating biological pathways.

    Medicine: The compound has shown promise as a therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and alteration of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine
  • 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(quinolin-2-yl)pyrimidine
  • 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidine

Uniqueness

Compared to similar compounds, 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenylpiperazine and pyridine moieties enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications. Additionally, its structural features contribute to its stability and solubility, which are important factors in its practical use.

Properties

IUPAC Name

2-methyl-4-(4-phenylpiperazin-1-yl)-6-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-16-22-19(18-9-5-6-10-21-18)15-20(23-16)25-13-11-24(12-14-25)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJFKWHJAYROSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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